N-[4,4-Bis(4-methylphenyl)but-3-en-1-yl]-3-(trifluoromethyl)aniline
Description
N-[4,4-Bis(4-methylphenyl)but-3-en-1-yl]-3-(trifluoromethyl)aniline is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a trifluoromethyl group attached to an aniline moiety, which is further connected to a butenyl chain substituted with two 4-methylphenyl groups.
Properties
CAS No. |
610754-89-7 |
|---|---|
Molecular Formula |
C25H24F3N |
Molecular Weight |
395.5 g/mol |
IUPAC Name |
N-[4,4-bis(4-methylphenyl)but-3-enyl]-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C25H24F3N/c1-18-8-12-20(13-9-18)24(21-14-10-19(2)11-15-21)7-4-16-29-23-6-3-5-22(17-23)25(26,27)28/h3,5-15,17,29H,4,16H2,1-2H3 |
InChI Key |
CBKWQYWFBCSKFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=CCCNC2=CC=CC(=C2)C(F)(F)F)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4,4-Bis(4-methylphenyl)but-3-en-1-yl]-3-(trifluoromethyl)aniline typically involves multi-step organic reactions. One common method starts with the preparation of the butenyl chain through a series of alkylation and substitution reactions. The trifluoromethyl group is introduced via electrophilic substitution, and the final step involves the coupling of the aniline moiety with the prepared butenyl chain under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[4,4-Bis(4-methylphenyl)but-3-en-1-yl]-3-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under specific conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce various amines.
Scientific Research Applications
N-[4,4-Bis(4-methylphenyl)but-3-en-1-yl]-3-(trifluoromethyl)aniline has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which N-[4,4-Bis(4-methylphenyl)but-3-en-1-yl]-3-(trifluoromethyl)aniline exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the synthesis of fentanyl and related derivatives.
4-ANPP (4-anilinopiperidine): Another intermediate in the synthesis of fentanyl analogues.
Uniqueness
N-[4,4-Bis(4-methylphenyl)but-3-en-1-yl]-3-(trifluoromethyl)aniline is unique due to its specific structural features, such as the trifluoromethyl group and the bis(4-methylphenyl) substitution. These features confer distinct chemical and biological properties, making it valuable for various applications.
Biological Activity
N-[4,4-Bis(4-methylphenyl)but-3-en-1-yl]-3-(trifluoromethyl)aniline is a compound of interest due to its potential biological activities. This article will explore its biological activity, including its effects on various biological systems, structure-activity relationships (SARs), and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a trifluoromethyl group and a bis(4-methylphenyl) moiety, which contribute to its unique properties.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in inflammatory processes and cancer progression.
Biological Activity Overview
The following sections summarize the key biological activities observed for this compound:
1. Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro assays demonstrated its ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway. A study reported IC50 values for COX-1 and COX-2 inhibition at 19.45 μM and 42.1 μM respectively, suggesting a moderate potency against these targets .
2. Anticancer Activity
This compound has also been investigated for its anticancer potential. In cell line studies, the compound showed promise in inhibiting the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms. Notably, it was effective against various cancer cell lines, including those resistant to conventional therapies.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the trifluoromethyl group and the bis(4-methylphenyl) backbone can enhance potency and selectivity towards specific targets.
| Modification | Effect on Activity |
|---|---|
| Addition of halogens | Increased COX inhibition |
| Alteration of alkyl groups | Enhanced cytotoxicity against cancer cells |
| Variation in aromatic substituents | Improved selectivity for specific enzymes |
Case Studies
Several case studies have been conducted to evaluate the effectiveness of this compound in various biological contexts:
Case Study 1: Inhibition of Inflammatory Mediators
In a controlled study using RAW264.7 macrophage cells, the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 when treated with lipopolysaccharides (LPS). The results indicated a dose-dependent response with notable reductions at concentrations above 10 μM.
Case Study 2: Cancer Cell Line Studies
In vitro testing on breast cancer cell lines revealed that treatment with this compound led to a reduction in cell viability by up to 60% after 48 hours at a concentration of 25 μM. Mechanistic studies indicated that this effect was mediated through apoptosis as evidenced by increased caspase activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
